

Technical Monograph: Spectroscopic Characterization of 2-(3-Chlorophenoxy)butanoic Acid

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Compound of Interest

Compound Name: 2-(3-Chlorophenoxy)butanoic acid

CAS No.: 17431-95-7

Cat. No.: B1318607

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Executive Summary & Structural Context

This technical guide provides a comprehensive spectroscopic profile for **2-(3-Chlorophenoxy)butanoic acid**, a structural analog of phenoxy herbicide intermediates (e.g., Mecoprop, 2,4-DB). Accurate characterization of this molecule requires distinguishing the specific meta-substitution (3-chloro) pattern from its more common ortho and para isomers, as well as verifying the integrity of the chiral center at the

-carbon.

The following protocols and data tables are designed to serve as a self-validating system for researchers confirming the identity of synthesized or purchased lots.

Sample Preparation Protocols

To ensure high-fidelity spectral acquisition, follow these standardized preparation workflows.

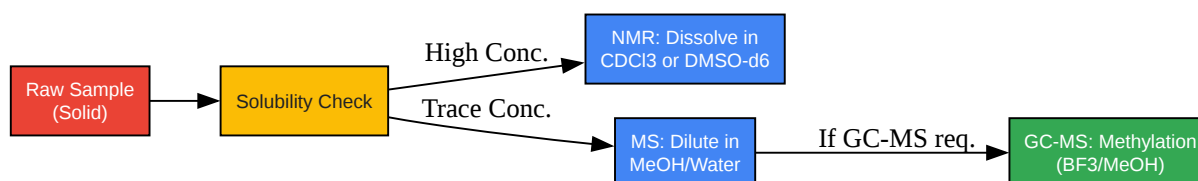
NMR Sample Preparation

- Solvent: Chloroform-d () is the standard solvent. Dimethyl sulfoxide-d6 () is recommended if the carboxylic acid proton is exchanging too rapidly or if solubility is poor.
- Concentration: 10–15 mg for NMR; 40–50 mg for NMR.
- Internal Standard: Tetramethylsilane (TMS, 0.00 ppm).[1]

MS Sample Preparation

- Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-) is preferred for carboxylic acids to observe . Electron Impact (EI, 70 eV) is used for fragmentation analysis of the methyl ester derivative.
- Derivatization (for GC-MS): Treat with diazomethane or to form the methyl ester, preventing thermal decarboxylation in the injector port.

Workflow Visualization



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Figure 1: Decision tree for analytical sample preparation based on instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum is the primary tool for confirming the regiochemistry of the chlorine substituent and the integrity of the aliphatic chain.

NMR Data (Predicted in , 400 MHz)

The 3-chlorophenoxy ring system creates a distinct splitting pattern compared to 2- or 4-substituted analogs.

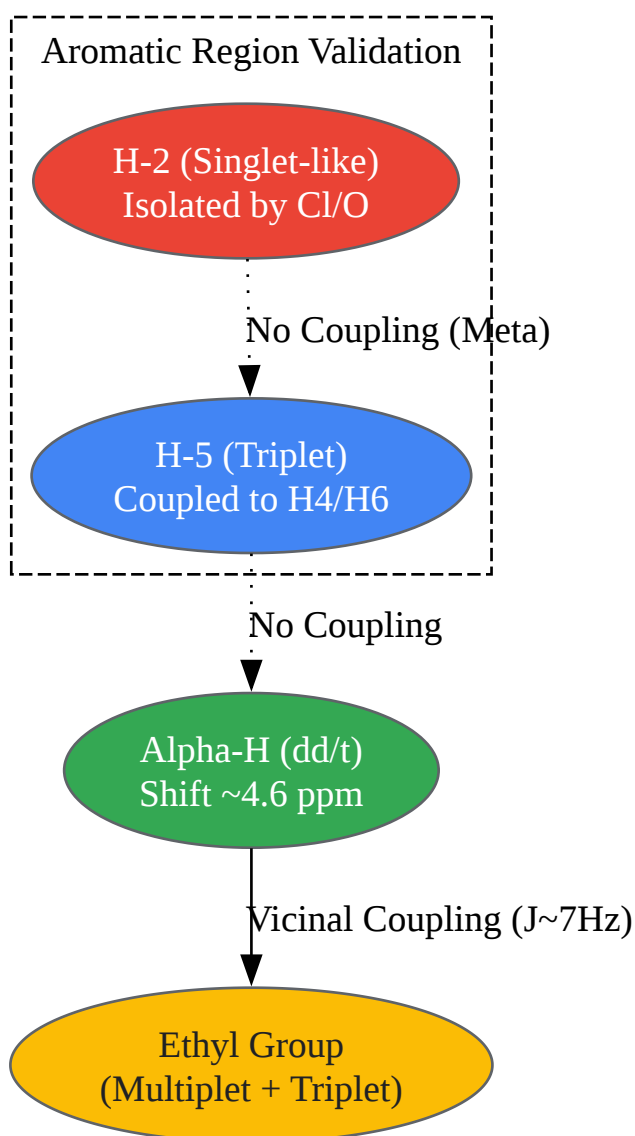
Position	Shift (, ppm)	Multiplicity	Integral	Assignment Logic
COOH	10.5 – 12.0	Broad Singlet	1H	Carboxylic acid proton (concentration dependent).
Ar-H (2)	6.95 – 7.00	Singlet (t)	1H	Isolated between O and Cl; characteristic of meta-substitution.
Ar-H (5)	7.15 – 7.25	Triplet (dd)	1H	Meta to both substituents; pseudo-triplet.
Ar-H (4)	6.90 – 7.10	Multiplet	1H	Para to O, Ortho to Cl.
Ar-H (6)	6.75 – 6.85	Doublet (dd)	1H	Ortho to O, Meta to Cl; shielded by ether oxygen.
-CH	4.60 – 4.70	Triplet (dd)	1H	Deshielded by adjacent Oxygen and Carbonyl. Chiral center.
-CH	1.95 – 2.05	Multiplet	2H	Diastereotopic protons adjacent to chiral center.
-CH	1.05 – 1.10	Triplet	3H	Terminal methyl group.

NMR Data (Predicted, Broadband Decoupled)

Carbon Type	Shift (, ppm)	Assignment
C=O	175 – 178	Carboxylic Acid Carbonyl
Ar-C-O	158 – 160	Ipsso-carbon (attached to Oxygen)
Ar-C-Cl	134 – 136	Ipsso-carbon (attached to Chlorine)
Ar-C (Meta)	130 – 131	C5 (remote from O)
Ar-C (Ortho/Para)	113 – 122	C2, C4, C6 (shielded by resonance)
-CH	76 – 78	Ether/Acid substituted Methine
-CH	25 – 27	Methylene
-CH	9 – 10	Methyl

Structural Logic Visualization

The following diagram illustrates the coupling network that validates the 3-chloro substitution pattern.



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Figure 2: NMR coupling logic. The key differentiator for the 3-Cl isomer is the isolated H-2 proton appearing as a narrow singlet/triplet.

Infrared Spectroscopy (FT-IR)

IR analysis is critical for confirming functional groups and checking for water contamination (broadening of OH).

- O-H Stretch ($3300\text{--}2500\text{ cm}^{-1}$): Very broad, strong band characteristic of carboxylic acid dimers.[2] Often overlaps C-H stretches.

- C=O Stretch (1705–1725 cm^{-1}): Strong, sharp peak. If the sample is a salt (carboxylate), this shifts to ~1550–1600 cm^{-1} .
- Ar-C=C (1580, 1475 cm^{-1}): Aromatic ring breathing modes.
- C-O-C Stretch (1230–1250 cm^{-1}): Asymmetric ether stretch, typically very strong in phenoxy acids.
- C-Cl Stretch (680–800 cm^{-1}): Distinctive bands in the fingerprint region. The meta substitution often shows specific bending modes around 780 cm^{-1} and 880 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry provides molecular weight confirmation and halogen pattern analysis.

Isotope Pattern

Chlorine possesses two stable isotopes:

(75.8%) and

(24.2%).

- Parent Ion: You will observe an M peak at m/z 214 and an M+2 peak at m/z 216.
- Intensity Ratio: The height of M : M+2 must be approximately 3:1. Any deviation suggests interference or lack of chlorine.

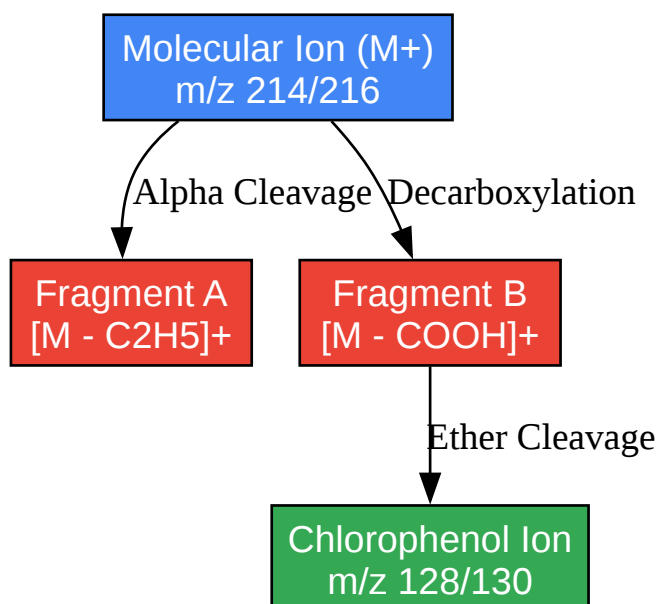
Fragmentation Pathway (EI, 70eV)

When analyzing the methyl ester (or free acid in EI), the molecule fragments at the ether linkage and the alkyl chain.

- Molecular Ion (): 214 (weak).
- Loss of COOH/Ethyl: Cleavage of the alkyl chain.
- Base Peak: Often the chlorophenol cation (

) at m/z 128/130 or the tropylium-like ion.

- -Cleavage: Loss of the ethyl group () leads to a stable oxonium ion.



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Figure 3: Primary fragmentation pathways in Electron Impact Mass Spectrometry.

References & Authority

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chemical shift increments).

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Sources

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- [2. chem.libretexts.org \[chem.libretexts.org\]](https://chem.libretexts.org)
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